molecular formula C11H13NO2 B3377050 1-Benzyl-4-hydroxypyrrolidin-2-one CAS No. 125370-52-7

1-Benzyl-4-hydroxypyrrolidin-2-one

Cat. No.: B3377050
CAS No.: 125370-52-7
M. Wt: 191.23 g/mol
InChI Key: OGAWUYQBXWYIJM-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is a pyrrolidinone derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the pyrrolidinone ring

Preparation Methods

The synthesis of 1-Benzyl-4-hydroxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-benzyl-4-hydroxybutyramide under acidic conditions . Another approach includes the reduction of 1-benzyl-4-oxopyrrolidine using suitable reducing agents such as sodium borohydride . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-4-hydroxypyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in diverse reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

1-benzyl-4-hydroxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAWUYQBXWYIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432813
Record name 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125370-52-7
Record name 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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